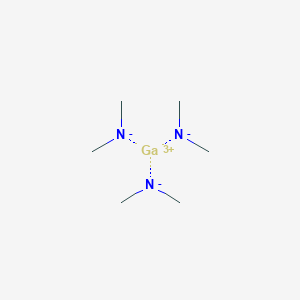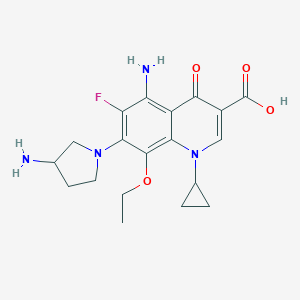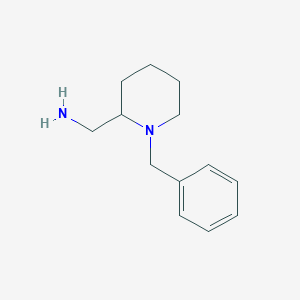
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile, also known as octahydroindolizine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as indolizines and is a cyclic amine derivative.
Mécanisme D'action
The mechanism of action of (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine is not fully understood. However, it is believed to act through several different pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Studies have shown that (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine exhibits a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce derivatives with different properties. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes.
However, there are also some limitations to using (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine in lab experiments. One of the main limitations is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine. One possible direction is the development of new derivatives with improved properties. This could involve modifying the structure of the compound to enhance its biological activity or reduce its toxicity.
Another potential direction is the investigation of its mechanism of action. A better understanding of how (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine interacts with cellular targets could lead to the development of more effective drugs.
Finally, there is also potential for the use of (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine in other fields, such as materials science. Its unique structure and properties could make it a useful tool for the development of new materials with novel properties.
Conclusion:
In conclusion, (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine is a versatile compound with a wide range of potential applications in scientific research. Its unique structure and properties make it a useful tool for studying various biological processes, and its potential as a drug candidate has been extensively investigated. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine can be achieved through several methods. One of the most common methods involves the reaction of an aldehyde with an amine in the presence of a reducing agent. The reaction proceeds through a process known as reductive amination, where the aldehyde is reduced to an alcohol and the amine is converted to an amine salt. The resulting product is then treated with an acid to yield the final product, (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine.
Applications De Recherche Scientifique
Octahydroindolizine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Numéro CAS |
194141-77-0 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-6H2/t8-,9-/m0/s1 |
Clé InChI |
PTUDGSXGCPOVJY-IUCAKERBSA-N |
SMILES isomérique |
C1C[C@H]2CCCN2[C@@H](C1)C#N |
SMILES |
C1CC2CCCN2C(C1)C#N |
SMILES canonique |
C1CC2CCCN2C(C1)C#N |
Synonymes |
5-Indolizinecarbonitrile,octahydro-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)

![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)


![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)






